

# Comparative analysis of the inhibitory profiles of Avibactam and other diazabicyclooctanes

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## Compound of Interest

Compound Name: Avibactam, (+)-

Cat. No.: B1249370

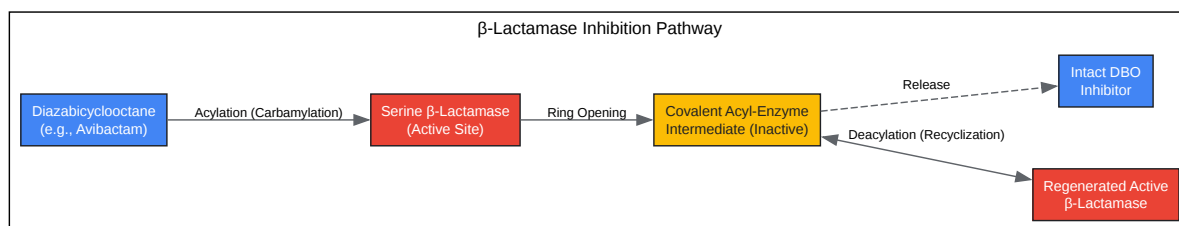
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## A Comparative Analysis of Avibactam and Other Diazabicyclooctane $\beta$ -Lactamase Inhibitors

In the ongoing battle against antimicrobial resistance, diazabicyclooctanes (DBOs) have emerged as a critical class of  $\beta$ -lactamase inhibitors. These compounds effectively counteract the primary mechanism of resistance to  $\beta$ -lactam antibiotics by inhibiting the enzymes that degrade them. This guide provides a detailed comparative analysis of the inhibitory profiles of Avibactam, the first-in-class DBO, and other notable DBOs, including Relebactam, Durlobactam, Zidebactam, and Nacubactam. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

## Mechanism of Action: A Reversible Covalent Inhibition

Avibactam and other DBOs share a unique mechanism of action that distinguishes them from earlier  $\beta$ -lactamase inhibitors. They are non- $\beta$ -lactam inhibitors that act as covalent, but reversible, inhibitors of a wide range of serine  $\beta$ -lactamases, including Ambler class A, C, and some class D enzymes.<sup>[1][2][3][4]</sup> The inhibition process involves the opening of the DBO ring to form a stable covalent acyl-enzyme intermediate with the active site serine of the  $\beta$ -lactamase.<sup>[2][5]</sup> Unlike traditional "suicide" inhibitors, this reaction is reversible, allowing the intact inhibitor to be released, which contributes to their high efficiency.<sup>[1][3][4]</sup>



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Caption: General mechanism of serine  $\beta$ -lactamase inhibition by diazabicyclooctanes.

## Comparative Inhibitory Profiles

The key differentiator among DBOs lies in their spectrum of activity against various  $\beta$ -lactamase classes and their potency. While Avibactam set the precedent with its broad-spectrum activity, subsequent DBOs have been engineered to address specific resistance mechanisms.

### Avibactam

Avibactam is a potent inhibitor of class A (e.g., KPC, CTX-M), class C (e.g., AmpC), and some class D (e.g., OXA-48)  $\beta$ -lactamases.<sup>[1][2][4][6]</sup> It has demonstrated efficacy in combination with ceftazidime, ceftaroline, and aztreonam.<sup>[1][3]</sup> However, it is not active against metallo- $\beta$ -lactamases (MBLs, class B).<sup>[4]</sup>

### Relebactam

Structurally related to Avibactam, Relebactam also effectively inhibits class A (including KPC) and class C  $\beta$ -lactamases.<sup>[6][7][8]</sup> It has limited activity against class D carbapenemases and no efficacy against MBLs.<sup>[6][7]</sup> Relebactam is approved for use in combination with imipenem/cilastatin.<sup>[7][8][9]</sup>

### Durlobactam

Durlobactam stands out due to its potent activity against class D carbapenemases, particularly the OXA family prevalent in *Acinetobacter baumannii*.<sup>[10][11]</sup> It also inhibits class A and C serine  $\beta$ -lactamases but not class B MBLs.<sup>[10][12]</sup> Durlobactam is being developed in combination with sulbactam for the treatment of *Acinetobacter* infections.<sup>[10][13][14]</sup>

## Zidebactam

Zidebactam exhibits a dual mechanism of action. In addition to inhibiting class A and C enzymes, it has high-affinity for penicillin-binding protein 2 (PBP2), giving it intrinsic antibacterial activity.<sup>[15][16]</sup> This dual action enhances its efficacy, even against some MBL-producing strains when combined with a  $\beta$ -lactam like cefepime.<sup>[15][17][18]</sup>

## Nacubactam

Similar to Zidebactam, Nacubactam possesses a dual mechanism of action, inhibiting serine  $\beta$ -lactamases (classes A and C, and some D) and also binding to PBP2 in Enterobacteriaceae.<sup>[19][20][21]</sup> This allows it to exert direct antibacterial effects and enhance the activity of partner  $\beta$ -lactams.<sup>[19][20][21]</sup> Nacubactam is under investigation in combination with meropenem.<sup>[22][23]</sup>

## Quantitative Inhibitory Data

The following tables summarize the available half-maximal inhibitory concentration (IC<sub>50</sub>) and inhibition constant (K<sub>i</sub>) values for Avibactam and other DBOs against various  $\beta$ -lactamases. These values are indicative of the inhibitor's potency.

Table 1: IC<sub>50</sub> Values of Diazabicyclooctanes against various  $\beta$ -Lactamases

$\beta$ -Lactamase	Avibactam (nM)	Relebactam (nM)	Nacubactam ( $\mu$ M)
TEM-1 (Class A)	8	-	-
KPC-2 (Class A)	-	-	66
KPC-2 (K234R variant)	-	-	781
P99 (Class C)	80	-	-

Note: Data is compiled from various sources.[22][24] Direct comparative studies under identical conditions are limited.

Table 2: Kinetic Parameters of Avibactam and Relebactam against Class A  $\beta$ -Lactamases

$\beta$ -Lactamase	Inhibitor	IC <sub>50</sub> (nM)	K <sub>iapp</sub> (nM)	k <sub>2</sub> /K (M <sup>-1</sup> s <sup>-1</sup> )	k <sub>off</sub> (s <sup>-1</sup> )
CTX-M-15	Avibactam	17 ± 1	90 ± 10	1.0 × 10 <sup>5</sup>	2.9 × 10 <sup>-4</sup>
CTX-M-15	Relebactam	11 ± 1	70 ± 10	1.4 × 10 <sup>5</sup>	2.2 × 10 <sup>-4</sup>
KPC-2	Avibactam	9 ± 1	60 ± 10	1.7 × 10 <sup>4</sup>	1.4 × 10 <sup>-4</sup>
KPC-2	Relebactam	7 ± 1	50 ± 10	2.2 × 10 <sup>4</sup>	1.1 × 10 <sup>-4</sup>

Data adapted from published studies.[25] K<sub>iapp</sub>: apparent inhibition constant; k<sub>2</sub>/K: second-order acylation rate constant; k<sub>off</sub>: deacylation rate constant.

Table 3: Inhibitory Activity of Durlobactam against various  $\beta$ -Lactamases

$\beta$ -Lactamase	k <sub>inact</sub> /K <sub>i</sub> (M <sup>-1</sup> s <sup>-1</sup> )
KPC-2 (Class A)	26,000
AmpC ( <i>P. aeruginosa</i> ) (Class C)	5,500
OXA-23 (Class D)	1,200
OXA-24/40 (Class D)	2,400
OXA-58 (Class D)	1,100

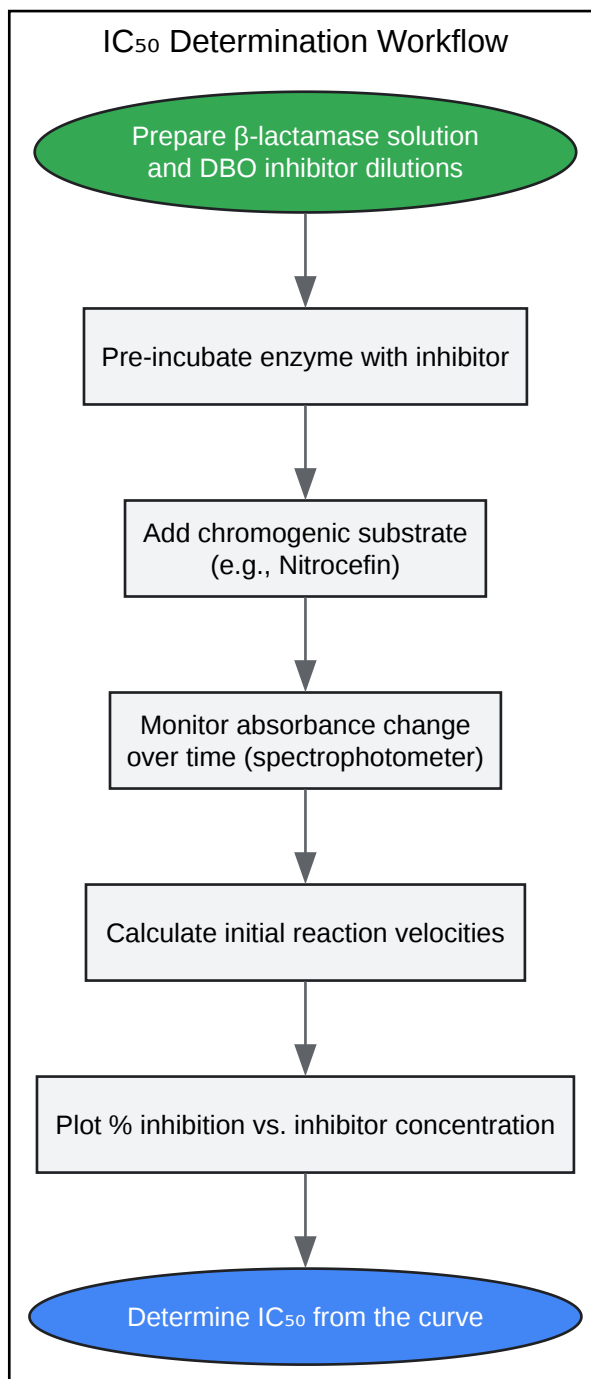
Data from Durand-Reville et al., 2017, as cited in[10]. k<sub>inact</sub>/K<sub>i</sub> represents the efficiency of inactivation.

## Experimental Protocols

The determination of the inhibitory profiles of these compounds relies on standardized biochemical assays.

## $\beta$ -Lactamase Inhibition Assay ( $IC_{50}$ Determination)

A common method to determine the  $IC_{50}$  is through a spectrophotometric assay using a chromogenic  $\beta$ -lactam substrate like nitrocefin. The rate of hydrolysis of nitrocefin by a purified  $\beta$ -lactamase is measured in the presence of varying concentrations of the DBO inhibitor. The  $IC_{50}$  is the concentration of the inhibitor that reduces the enzyme activity by 50%.



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Caption: A typical experimental workflow for determining the IC<sub>50</sub> of a  $\beta$ -lactamase inhibitor.

## Kinetic Parameter Determination ( $K_i$ , $k_2$ , $k_{off}$ )

Detailed kinetic parameters are determined through pre-incubation and progress-of-hydrolysis experiments. These assays allow for the calculation of the acylation rate ( $k_2/K$ ) and the deacylation rate ( $k_{off}$ ), providing a more in-depth understanding of the inhibitor's mechanism and efficiency.

## Conclusion

The diazabicyclooctane class of  $\beta$ -lactamase inhibitors represents a significant advancement in combating antibiotic resistance. Avibactam paved the way with its broad-spectrum activity, and newer DBOs like Relebactam, Durlobactam, Zidebactam, and Nacubactam offer tailored or enhanced profiles. Durlobactam's potent anti-Class D activity is crucial for tackling resistant *Acinetobacter*, while the dual-action DBOs, Zidebactam and Nacubactam, provide an additional layer of antibacterial effect by targeting PBP2. The continued development and understanding of the structure-activity relationships within this class are vital for staying ahead of evolving  $\beta$ -lactamase-mediated resistance.

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